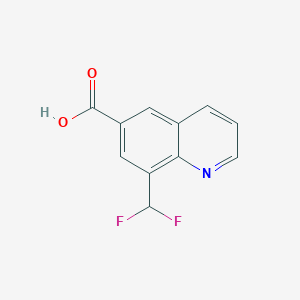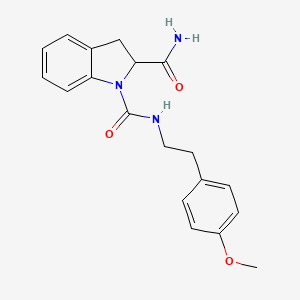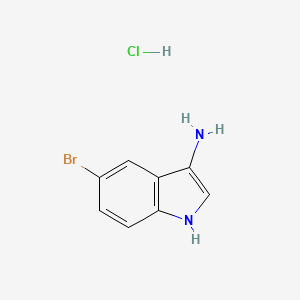![molecular formula C23H20ClN3O2S2 B2755646 N-(3-chloro-4-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260941-53-4](/img/structure/B2755646.png)
N-(3-chloro-4-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H20ClN3O2S2 and its molecular weight is 470. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Dual Inhibitory Activity
A key research direction involves exploring compounds with dual inhibitory activities against critical enzymes, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are essential for DNA synthesis and repair, making them prominent targets in cancer chemotherapy. Studies have shown that derivatives of thieno[2,3-d]pyrimidine exhibit potent dual inhibitory properties against human TS and DHFR, indicating their potential as anticancer agents. For instance, a classical analogue and its nonclassical counterparts demonstrated significant inhibitory activities, with the classical analogue being notably potent (Gangjee et al., 2008) [https://consensus.app/papers/potent-thymidylate-synthase-dihydrofolate-reductase-gangjee/b05158503f4859069334d813f2c3d04b/?utm_source=chatgpt].
Antitumor Activity
The antitumor activity of thieno[3,2-d]pyrimidine derivatives has also been extensively studied. Novel derivatives have been synthesized and evaluated for their efficacy against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. Some compounds exhibited potent anticancer activity, comparable to doxorubicin, a widely used chemotherapy drug, underscoring their potential in cancer treatment (Hafez & El-Gazzar, 2017) [https://consensus.app/papers/synthesis-evaluation-antitumor-activity-4substituted-hafez/00ad23fbb60f52eeac24b1c0ce1a98b7/?utm_source=chatgpt].
Structural and Conformational Analysis
Another area of interest is the structural and conformational analysis of thieno[2,3-d]pyrimidine derivatives. Such studies provide insights into the molecular interactions, stability, and potential reactivity of these compounds. For example, crystallographic studies have detailed the folded conformation of these molecules, highlighting intramolecular hydrogen bonds that stabilize their structure. This information is crucial for understanding the compounds' interactions with biological targets (Subasri et al., 2016) [https://consensus.app/papers/structures-subasri/6822aaf48d6b55628706a36dad863c0e/?utm_source=chatgpt].
Antimicrobial Activity
Research has also focused on the antimicrobial potential of thieno[2,3-d]pyrimidine derivatives. Synthesized compounds have been tested against various bacterial and fungal strains, revealing that some derivatives possess significant antimicrobial properties. This suggests their potential application in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Nunna et al., 2014) [https://consensus.app/papers/synthesis-characterization-anti-microbial-activity-some-nunna/135248a1593d50ac9409ebf443f90e33/?utm_source=chatgpt].
Vibrational Spectroscopic Signatures
Moreover, the vibrational spectroscopic signatures of these compounds have been characterized, providing valuable information on their molecular dynamics and interactions. Such studies utilize techniques like Raman and Fourier transform infrared spectroscopy, contributing to a deeper understanding of the compounds' physical and chemical properties (Jenepha Mary et al., 2022) [https://consensus.app/papers/vibrational-spectroscopic-signatures-effect-mary/7ec1a5e8985e52b980170d19c9d740c3/?utm_source=chatgpt].
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c1-13-8-14(2)10-17(9-13)27-22(29)21-19(6-7-30-21)26-23(27)31-12-20(28)25-16-5-4-15(3)18(24)11-16/h4-11H,12H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBYHBSDNUXBNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,5-dimethylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2755565.png)

![Tert-butyl (8R)-8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2755567.png)
![3-{[4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)cyclohexyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2755568.png)


![N-benzyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2755573.png)

![Methyl 2-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate](/img/structure/B2755578.png)
![(E)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide](/img/structure/B2755579.png)
![3-{2-[(5-Bromopyrimidin-2-yl)amino]ethyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2755580.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2755582.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acrylamide](/img/structure/B2755583.png)
![(4aR,9aR)-8,8-dimethyl-1-methylidene-2-oxo-4a,6a,7,9-tetrahydro-4H-pentaleno[1,6a-c]pyran-5-carboxylic acid](/img/structure/B2755584.png)
